molecular formula C18H20N6OS2 B12477053 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B12477053
M. Wt: 400.5 g/mol
InChI Key: NFNQXVLXFFQWIN-UHFFFAOYSA-N
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Description

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features a triazine ring, a thiadiazole ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps. The starting materials often include phenyltriazine and propylthiadiazole derivatives. The synthesis may involve the following steps:

    Formation of the Triazine Ring: This can be achieved by reacting appropriate nitriles with hydrazine derivatives under controlled conditions.

    Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones.

    Coupling Reactions: The triazine and thiadiazole rings are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the triazine ring can be reduced to amines.

    Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
  • 3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine
  • 9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Uniqueness

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific combination of triazine and thiadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C18H20N6OS2/c1-3-8-15-22-24-18(27-15)20-16(25)14(4-2)26-17-19-11-13(21-23-17)12-9-6-5-7-10-12/h5-7,9-11,14H,3-4,8H2,1-2H3,(H,20,24,25)

InChI Key

NFNQXVLXFFQWIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(CC)SC2=NC=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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